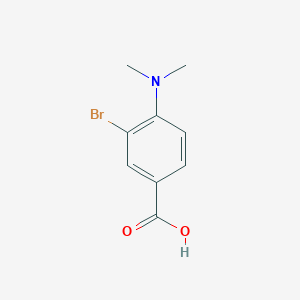

3-ブロモ-4-(ジメチルアミノ)安息香酸

概要

説明

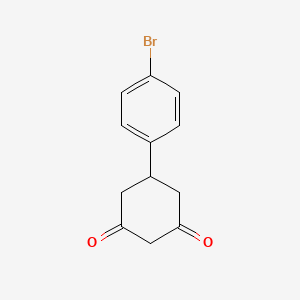

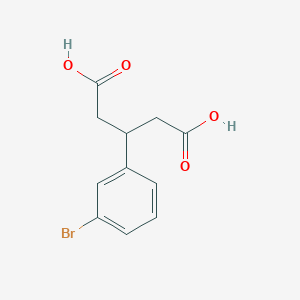

3-Bromo-4-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-(dimethylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(dimethylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ランタニド錯体の合成

3-ブロモ-4-(ジメチルアミノ)安息香酸: は、新規ランタニド錯体の合成に使用されます。 これらの錯体は、構造組成とイオン特性により、発光、磁性、およびさまざまな化学反応における触媒など、幅広い用途を持っています 。この酸は配位子として作用し、ランタニドイオンと錯体を形成します。ランタニドイオンは、その独特の電子配置とその結果得られる特性で知られています。

分析化学

分析化学では、3-ブロモ-4-(ジメチルアミノ)安息香酸は、デンプンと可溶性糖の抽出からのグルコース含有量の分析のための試薬として使用できます 。 その誘導体化合物は、生化学的アッセイにおいて重要なペルオキシダーゼやマンガンペルオキシダーゼなどの酵素の活性を定量するためにも使用されます .

超分子化学

この化合物は、超分子集合体の形成に寄与する超分子化学において重要です。 これらの構造は、分子認識プロセスを理解し、特定の特性を持つ新しい材料を設計するために不可欠です .

熱力学と蛍光研究

3-ブロモ-4-(ジメチルアミノ)安息香酸: 誘導体は、熱力学研究で使用され、低温での熱容量と熱力学関数を計算します。 さらに、これらの化合物は蛍光特性について研究されており、これは新しい蛍光材料とセンサーの開発において貴重です .

化学振動研究

この化合物は、臭素酸との反応において、過渡的な化学振動を起こすことが観察されています。 このような研究は、非線形化学動力学の分野において基本的なものであり、反応機構のより深い理解と新しい振動系の開発につながる可能性があります .

有機合成

有機合成において、3-ブロモ-4-(ジメチルアミノ)安息香酸は、汎用性の高いビルディングブロックです。 これは、より複雑な分子にジメチルアミノとブロモ官能基を導入するために使用でき、医薬品化学や材料科学においてさまざまな用途があります .

医薬品研究

その構造的特徴により、3-ブロモ-4-(ジメチルアミノ)安息香酸は、医薬品研究において、薬物候補の設計と合成のために探索されています。 そのブロモ基とジメチルアミノ基は、しばしば生物学的に活性な化合物に見られます .

材料科学

最後に、材料科学では、この化合物の誘導体は、導電率、劣化に対する耐性、または特定の光学特性などの特定の所望の特性を持つ、新しいタイプのポリマーやコーティングの製造における潜在的な用途について調査されています .

Safety and Hazards

作用機序

Target of Action

Its close relative, 4-(dimethylamino)benzoic acid, has been reported to interact withReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .

Mode of Action

It’s known that bromine can participate in various chemical reactions, including free radical reactions . In such reactions, bromine can form a bromine radical, which can then react with other molecules, potentially altering their function .

Biochemical Pathways

A related compound, 3-dimethylaminobenzoic acid (dmab), has been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that it may influence oxidative stress pathways.

Result of Action

It’s known that bromine-containing compounds can participate in various chemical reactions, potentially leading to changes in molecular structures and functions .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of bromine-containing compounds .

生化学分析

Biochemical Properties

3-Bromo-4-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase and manganese peroxidase, which are involved in oxidative reactions . The nature of these interactions typically involves the compound acting as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction rate.

Cellular Effects

The effects of 3-Bromo-4-(dimethylamino)benzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability of radicals and carbocations in cells, which can alter the oxidative state and metabolic flux . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, 3-Bromo-4-(dimethylamino)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with peroxidase enzymes involves the formation of a complex that inhibits the enzyme’s activity . This inhibition can result in altered oxidative stress responses and changes in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(dimethylamino)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(dimethylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

3-Bromo-4-(dimethylamino)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with peroxidase enzymes can affect the oxidative metabolism and the balance of reactive oxygen species .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-(dimethylamino)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of 3-Bromo-4-(dimethylamino)benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

3-bromo-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVWDZMDHLAJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594221 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-83-7 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)